4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a bromine atom, a hydroxy group, a methoxy group, and a methyl group attached to a butyl chain, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 2-hydroxy-4-methoxy-2-methylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their growth inhibition or death. Additionally, the compound’s functional groups may interact with other biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-bromo-N-(2-methoxyethyl)benzenesulfonamide
- 4-bromo-N-(2-methylbutyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the butyl chain, which can influence its reactivity and biological activity. The combination of these functional groups with the sulfonamide moiety provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4S/c1-12(15,7-8-18-2)9-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14-15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWBWULSBTMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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